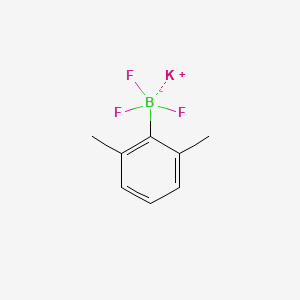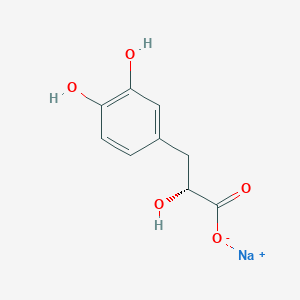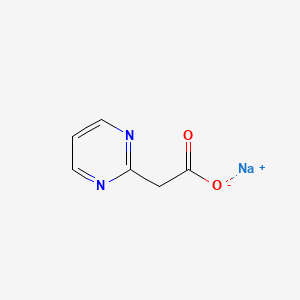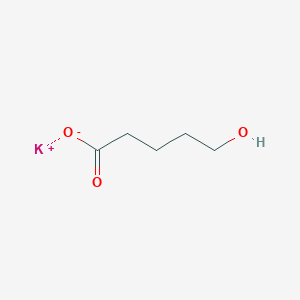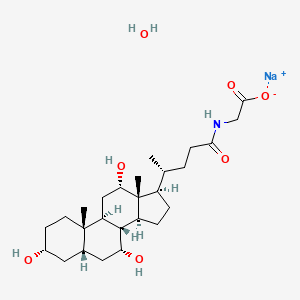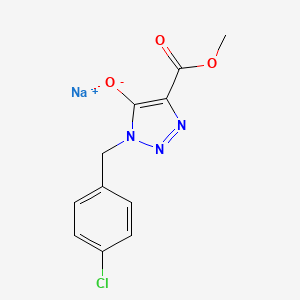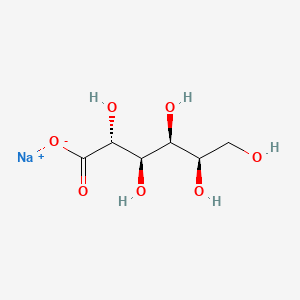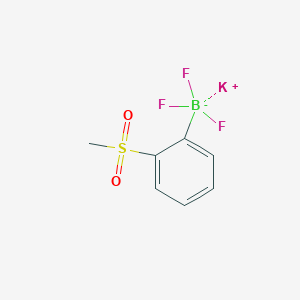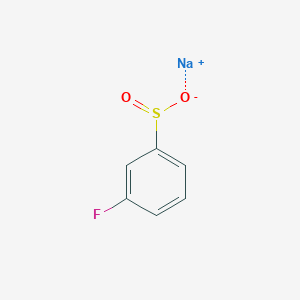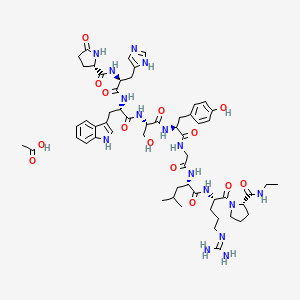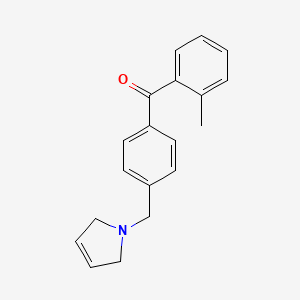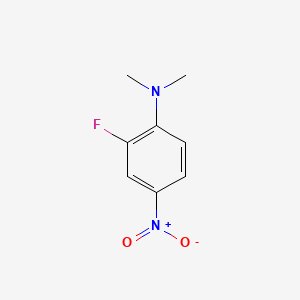
2-fluoro-N,N-dimethyl-4-nitroaniline
Overview
Description
2-Fluoro-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the hydrogen atom on the benzene ring is replaced by a fluorine atom and a nitro group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Nitroanilines are generally known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitroanilines, in general, are known to undergo enzymatic reduction within cells, which can lead to the formation of reactive species . These reactive species can then interact with cellular targets, leading to various effects .
Biochemical Pathways
Nitroanilines can potentially affect a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
Nitroanilines are generally well-absorbed and can be distributed throughout the body . They are metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Nitroanilines can cause oxidative stress, dna damage, and other cellular effects due to the formation of reactive species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-fluoro-N,N-dimethyl-4-nitroaniline. For example, the compound is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle the product only in a closed system or provide appropriate exhaust ventilation . The compound should be stored at ambient temperatures .
Biochemical Analysis
Biochemical Properties
2-Fluoro-N,N-dimethyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids . These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. For instance, exposure to this compound can lead to the activation of the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can alter cellular metabolism and other critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity. For example, the binding of this compound to cytochrome P450 can inhibit its enzymatic activity, resulting in the accumulation of substrates that are normally metabolized by this enzyme . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been associated with changes in cell viability and proliferation, indicating potential cytotoxic effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For instance, high doses of this compound have been associated with liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue. Additionally, threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell. The biotransformation of this compound can also result in the generation of reactive intermediates, which may contribute to its cytotoxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The targeting of this compound to these compartments can be mediated by targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-N,N-dimethyl-4-nitroaniline can be synthesized through the nitration of 2-fluoro-N,N-dimethylaniline. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the fluorine atom .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Reduction: The major product formed is 2-fluoro-N,N-dimethyl-4-phenylenediamine.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Scientific Research Applications
2-Fluoro-N,N-dimethyl-4-nitroaniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N,N-dimethyl-2-nitroaniline: Similar structure but with different positioning of the nitro and fluorine groups.
2-Fluoro-4-nitroaniline: Lacks the dimethylamino group, affecting its reactivity and applications
Uniqueness
2-Fluoro-N,N-dimethyl-4-nitroaniline is unique due to the presence of both the electron-withdrawing nitro group and the electron-donating dimethylamino group, which influence its chemical reactivity and interactions in biological systems. This combination of functional groups makes it a valuable compound in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-fluoro-N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXUWCWOGLFTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634902 | |
| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65739-04-0 | |
| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


